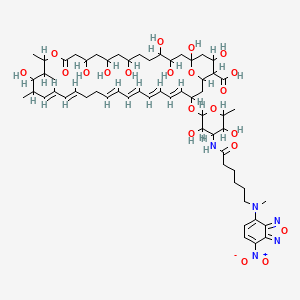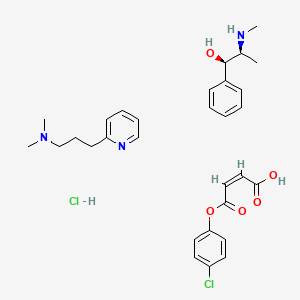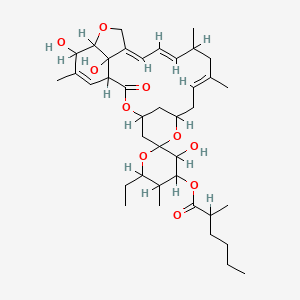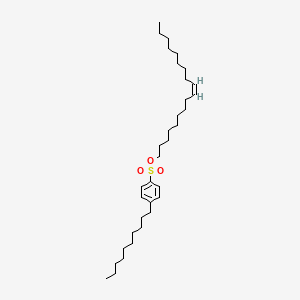
Azocarmine B
Vue d'ensemble
Description
Azocarmine B, also known as Acid Red 103, is a chemical compound used for microscopy . Its empirical formula is C28H17N3Na2O9S3 and it has a molecular weight of 681.62 .
Physical And Chemical Properties Analysis
Azocarmine B is a brown powder with an absorbance peak at 220 nm . It has a molecular weight of 681.63 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
1. Application in Nitric Oxide Sensors
Azocarmine B (ACB) has been employed in the development of a novel electrochemical nitric oxide sensor. This sensor, based on water-soluble multiwalled nanotubes (MWNTs) and polyazocarmine B (PACB) nanofilm electrode, exhibits excellent electrocatalytic activity towards the oxidation of nitric oxide. It has been demonstrated to have good stability, reproducibility, high sensitivity, and selectivity, effectively monitoring nitric oxide released from rat liver cells (Zheng, Hu, Peng, Yue, & Hu, 2008).
2. In Light Scattering Spectrometry
ACB has been used in resonance light scattering spectrometry for the determination of Gentamycin Sulfate. This application leverages the enhanced resonance light scattering signal upon the interaction of ACB with Gentamycin Sulfate to form an association complex (Zeng-kui, 2012).
3. Interaction with Serum Proteins
The interaction of ACB with serum proteins, particularly in paper electrophoresis, has been studied to understand the quantitative problems associated with dye uptake by proteins. This research is significant for the quantitative evaluation of electrophoretic patterns (Scardi & Bonavita, 1959).
4. Langmuir Aggregation Studies
Research on the interaction of ACB with cetyl trimethylammonium bromide (CTAB) has led to insights into the Langmuir monolayer adsorption and the formation of electrostatic micellar aggregates. This study provides important implications for the adsorption constants and stability of such complexes (Gao & Yang, 2002).
5. Removal of Anionic Dyes from Aqueous Solutions
ACB has been utilized in studies to demonstrate the removal of anionic dyes from aqueous solutions using pullulan-graft-poly(3-acrylamidopropyl trimethylammonium chloride) microspheres. This application is crucial for environmental remediation and wastewater treatment (Constantin et al., 2013).
6. Speciation Analysis of Dissolved Copper in Wastewater
ACB has been applied in the speciation analysis of dissolved copper in wastewater. This application leverages the light-absorption ratio variation technique combined with continuous flow analysis, contributing to environmental monitoring and analysis (Wang, 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
A study has been conducted on the heterogeneous UV-Fenton photodegradation of Azocarmine B . This work aimed at maintaining Fe (III) in soluble form at circumneutral pH and separating it from the treated effluent by using the heterogeneous catalyst of Fe (III)–ethylenediaminetetraacetate complex ( [FeEDTA] −) intercalated layered double hydroxides (LDHs) in the UV-Fenton process for the degradation of azocarmine B . This could be a potential future direction for the use of Azocarmine B.
Propriétés
IUPAC Name |
disodium;4-[(7-phenyl-3-sulfonatobenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O9S3.2Na/c32-41(33,34)18-10-12-20-21(14-18)24(29-23-13-11-19(42(35,36)37)15-27(23)43(38,39)40)16-26-28(20)30-22-8-4-5-9-25(22)31(26)17-6-2-1-3-7-17;;/h1-16H,(H3,32,33,34,35,36,37,38,39,40);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKHGYGBYOUFGK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=C3C=C(C4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-])NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17N3Na2O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30948204 | |
| Record name | Disodium 4-[(7-phenyl-3-sulfonatobenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30948204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
681.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azocarmine B | |
CAS RN |
25360-72-9 | |
| Record name | Disodium 4-[(7-phenyl-3-sulfonatobenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30948204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrogen 5-[(2,4-disulphonatophenyl)amino]-7-phenylsulphonatobenzo[a]phenazinium, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoate](/img/structure/B1236211.png)



![(2E)-2-[7-bromo-5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-ylidene]acetamide](/img/structure/B1236216.png)

![(E)-But-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine;(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1236220.png)
